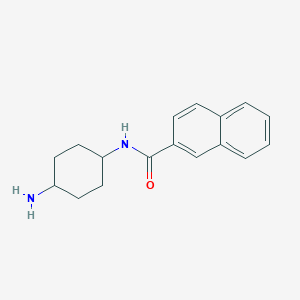![molecular formula C13H21N3 B7557263 2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as MPCE and has a molecular formula of C15H22N4.
Mechanism of Action
The exact mechanism of action of MPCE is not fully understood. However, it is believed that MPCE acts as a modulator of the immune system and may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MPCE may act as a neuroprotective agent by increasing the expression of neurotrophic factors and promoting neuronal survival.
Biochemical and Physiological Effects:
MPCE has been shown to have a number of biochemical and physiological effects. In animal studies, MPCE has been shown to improve cognitive function and memory. In addition, MPCE has been shown to reduce inflammation and oxidative stress in various tissues, including the brain and joints.
Advantages and Limitations for Lab Experiments
MPCE has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. In addition, MPCE has a low toxicity and is well-tolerated in animal studies. However, one limitation of MPCE is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on MPCE. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to fully understand the mechanism of action of MPCE and its potential anti-inflammatory effects. Finally, more research is needed to determine the optimal dosage and administration of MPCE for various applications.
Conclusion:
2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine is a chemical compound that has potential applications in various fields, including neuroscience and inflammation research. The compound is relatively easy to synthesize and has a low toxicity, making it a promising candidate for further study. While its mechanism of action is not fully understood, research on MPCE is ongoing, and it may hold promise for the treatment of a variety of diseases.
Synthesis Methods
The synthesis of MPCE involves the reaction between cyclohexene and 2-methylpyrazole. The reaction is catalyzed by palladium on carbon and is carried out under an inert atmosphere. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
MPCE has been studied extensively for its potential applications in various fields. In neuroscience, MPCE has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, MPCE has been studied for its potential anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-16-13(8-10-15-16)11-14-9-7-12-5-3-2-4-6-12/h5,8,10,14H,2-4,6-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOSPWNSIXIPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)



![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)

![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)

![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

